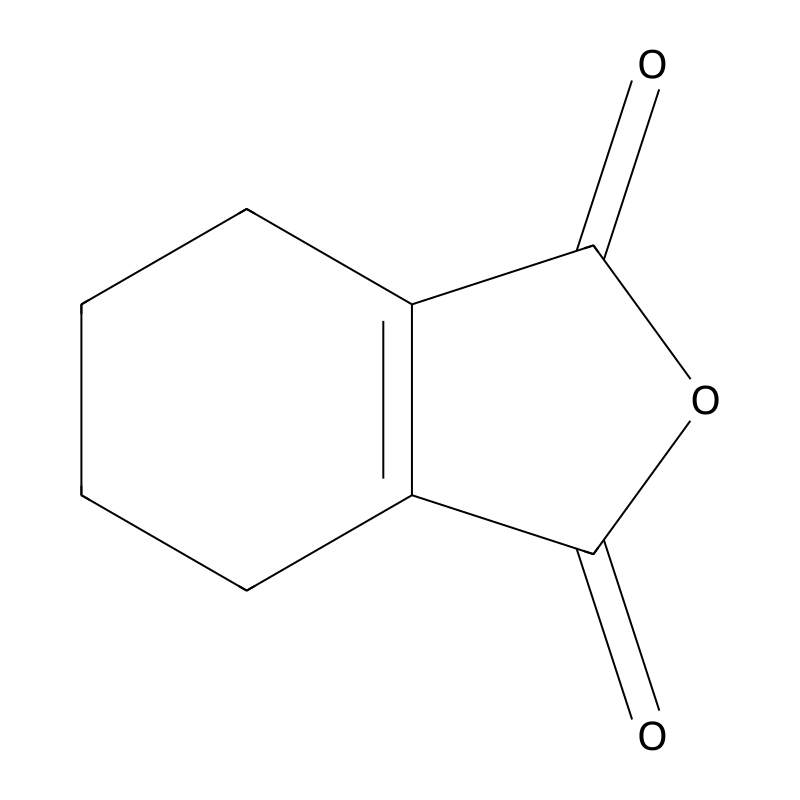

3,4,5,6-Tetrahydrophthalic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of Polyalkyd Resins from Palm Oil

Specific Scientific Field: Polymer Science

Summary of the Application: TPA is used in the preparation of various polyalkyd resins from palm oil.

Methods of Application or Experimental Procedures: Palm oil is subjected to a dehydration process using concentrated sulphuric acid prior to alcoholysis to improve the unsaturation in the fatty acid chains. The resins are cured using methyl ethyl ketone peroxide (MEKP), styrene, and cobalt naphthenate at 120 °C.

Results or Outcomes: The cured films were tested for X-ray diffraction, surface morphology, tensile properties, pencil hardness, gloss, gel content, swelling ratio, adhesion, thermogravimetric analysis, and chemical resistivity. Analysis revealed that TPA-based resin/film shows improved characteristics among the others due to a high degree of crosslinking.

Synthesis and Biological Evaluation of 6-Hydroxypyridazinone Benzisoxazoles

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: TPA is used in the synthesis and biological evaluation of 6-hydroxypyridazinone benzisoxazoles.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use of TPA are not readily available in public databases. Typically, the synthesis of such compounds involves a series of organic reactions, followed by biological evaluation using in vitro and in vivo assays.

Precursor to Other Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: TPA is a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid and the tetrahydrophthalimide.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this use of TPA are not readily available in public databases. Typically, the synthesis of such compounds involves a series of organic reactions.

Synthesis of Polyesters

Summary of the Application: TPA is used in the synthesis of polyesters.

Polymerization Tools

Specific Scientific Field: Polymer Chemistry

Summary of the Application: TPA is used as a polymerization tool. It is used in the synthesis of various polymers.

3,4,5,6-Tetrahydrophthalic anhydride is a cyclic anhydride with the molecular formula and a molecular weight of 152.1473 g/mol. It is commonly recognized by its IUPAC name and is also referred to as tetrahydrophthalic anhydride or 1,3-isobenzofurandione, 4,5,6,7-tetrahydro-. The compound features a unique structure characterized by a five-membered ring containing two carbonyl groups, which contributes to its reactivity and utility in various chemical applications .

THPA itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives, particularly tetrahydrophthalimides, can exhibit various biological activities depending on the attached functional groups []. For example, Captan, a fungicide, is derived from tetrahydrophthalimide, a product obtainable from THPA [].

- Hydrolysis: When reacted with water, it hydrolyzes to form 3,4,5,6-tetrahydrophthalic acid. This reaction can be exothermic and may become violent if local heating occurs .

- Esterification: It can react with alcohols to form esters, which are important in the production of polyalkyd resins.

- Polymerization: The compound can participate in polymerization reactions to form various polymeric materials used in coatings and adhesives.

3,4,5,6-Tetrahydrophthalic anhydride exhibits significant biological activity. It is classified as a skin sensitizer and can cause allergic reactions upon contact. Additionally, it poses serious risks to eye health and is categorized as causing serious eye damage . Its biological interactions necessitate careful handling and appropriate safety measures.

The synthesis of 3,4,5,6-tetrahydrophthalic anhydride can be achieved through several methods:

- Hydrogenation of Phthalic Anhydride: One common method involves the hydrogenation of phthalic anhydride in the presence of catalysts such as palladium on carbon or Raney nickel under controlled conditions.

- Diels-Alder Reaction: Another synthetic route includes the Diels-Alder reaction involving suitable diene and dienophile components to yield the desired anhydride structure.

- Cyclization Reactions: Various cyclization strategies can also be employed to form the compound from simpler precursors.

3,4,5,6-Tetrahydrophthalic anhydride has diverse applications across multiple industries:

- Resins and Polymers: It is widely used in the production of polyalkyd resins for coatings and paints due to its excellent adhesion properties.

- Adhesives: The compound serves as a key ingredient in formulating adhesives that require strong bonding capabilities.

- Chemical Intermediates: It acts as a building block in organic synthesis for creating more complex chemical structures.

Research into the interactions of 3,4,5,6-tetrahydrophthalic anhydride with various biological systems has highlighted its potential effects on human health. Studies have shown that exposure can lead to sensitization and allergic responses. Understanding these interactions is crucial for developing safety protocols for industrial use and ensuring worker safety during handling.

Several compounds share structural similarities with 3,4,5,6-tetrahydrophthalic anhydride. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phthalic Anhydride | More reactive due to unsaturation; widely used in plastics. | |

| Maleic Anhydride | Smaller size; used in copolymers and resins. | |

| Succinic Anhydride | Less complex; utilized in pharmaceuticals. |

Uniqueness of 3,4,5,6-Tetrahydrophthalic Anhydride:

- The presence of four hydrogen atoms in its structure makes it less reactive compared to phthalic anhydride while retaining significant utility in resin applications.

- Its specific reactivity profile allows for unique applications in creating specialized polymers not achievable with similar compounds.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.